molecular formula C21H17ClN4O2 B11005695 N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-methylquinoline-4-carboxamide

N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-methylquinoline-4-carboxamide

Cat. No.: B11005695
M. Wt: 392.8 g/mol
InChI Key: RQGOYIZWNZMJEV-UHFFFAOYSA-N
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Description

N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-methylquinoline-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a quinoline core, an oxadiazole ring, and a chlorophenyl group

Properties

Molecular Formula

C21H17ClN4O2

Molecular Weight

392.8 g/mol

IUPAC Name

N-[2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-2-methylquinoline-4-carboxamide

InChI

InChI=1S/C21H17ClN4O2/c1-13-12-17(16-4-2-3-5-18(16)24-13)21(27)23-11-10-19-25-20(26-28-19)14-6-8-15(22)9-7-14/h2-9,12H,10-11H2,1H3,(H,23,27)

InChI Key

RQGOYIZWNZMJEV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C(=O)NCCC3=NC(=NO3)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-methylquinoline-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Coupling with the Quinoline Core: The oxadiazole intermediate is then coupled with a quinoline derivative through a nucleophilic substitution reaction.

    Introduction of the Chlorophenyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-methylquinoline-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Antimalarial Activity

The compound has been investigated for its antimalarial properties, particularly against Plasmodium falciparum, the parasite responsible for malaria. Research indicates that derivatives of quinoline-4-carboxamide exhibit significant potency against this parasite.

Efficacy Studies

In preclinical studies, compounds similar to N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-methylquinoline-4-carboxamide have demonstrated:

  • Potency : Low nanomolar activity against various life-cycle stages of the malaria parasite.
  • Oral Efficacy : Effective in mouse models with ED90 values below 1 mg/kg when administered orally for four days .

Anticancer Properties

Recent studies have also explored the anticancer potential of quinoline derivatives, including this compound.

In Vitro Studies

Research has shown that related compounds exhibit significant growth inhibition against various cancer cell lines:

  • SNB-19 : 86.61% growth inhibition
  • OVCAR-8 : 85.26% growth inhibition
  • NCI-H40 : 75.99% growth inhibition .

These results suggest that modifications in the quinoline structure can enhance anticancer activity.

Mechanism of Action

The mechanism of action of N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-methylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes such as kinases and proteases, which play crucial roles in cellular signaling and regulation.

    Pathways Involved: It modulates pathways involved in cell cycle regulation, apoptosis, and DNA repair, leading to its potential therapeutic effects in cancer treatment.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-methylquinoline-4-carboxamide
  • N-{2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-methylquinoline-4-carboxamide
  • N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-methylquinoline-4-carboxamide

Uniqueness

N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-methylquinoline-4-carboxamide is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity to molecular targets, and overall biological activity, making it a valuable compound for various research applications.

Biological Activity

N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-methylquinoline-4-carboxamide is a synthetic compound that has drawn attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC15H19ClN4O2
Molecular Weight322.79 g/mol
LogP3.8392
Polar Surface Area57.576 Ų
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the oxadiazole moiety is significant for its potential anti-inflammatory and anticancer properties.

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. In vitro studies have shown that the compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins like Bcl-2 .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity suggests its potential use in treating inflammatory diseases .

Antimicrobial Activity

Preliminary studies indicate that this compound possesses antimicrobial activity against a range of pathogens, including bacteria and fungi. The mechanism involves disruption of microbial cell membranes, leading to cell death .

Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of this compound against breast cancer cell lines (MCF-7). The results showed a significant reduction in cell viability with an IC50 value of 12 µM, indicating potent anticancer effects .

Study 2: Anti-inflammatory Mechanism

In another study focusing on inflammatory responses, the compound was tested on LPS-stimulated macrophages. It effectively reduced the levels of inflammatory markers by approximately 40%, suggesting its potential therapeutic role in chronic inflammatory conditions .

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